molecular formula C6H7NO2 B039265 3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one CAS No. 118535-01-6

3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one

Cat. No.: B039265
CAS No.: 118535-01-6
M. Wt: 125.13 g/mol
InChI Key: DFZOEXZFNMLRTC-UHFFFAOYSA-N
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Description

Piperaquine is an antiparasitic drug primarily used in combination with dihydroartemisinin to treat malaria. It was developed in the 1960s under the Chinese National Malaria Elimination Programme and was widely adopted in China as a replacement for chloroquine. Piperaquine works by disrupting the detoxification of heme in the parasite, which is essential for its survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperaquine is synthesized through a multi-step process. The key steps involve the reaction of 4,7-dichloroquinoline with piperazine to form 4,7-dichloroquinolin-4-yl-piperazine. This intermediate is then reacted with 1,3-dibromopropane to yield piperaquine .

Industrial Production Methods

In industrial settings, the synthesis of piperaquine involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Piperaquine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of piperaquine, as well as substituted derivatives .

Scientific Research Applications

Piperaquine has a wide range of scientific research applications:

Mechanism of Action

Piperaquine exerts its effects by accumulating in the digestive vacuole of the malaria parasite. It interferes with the detoxification of heme into hemozoin, a process crucial for the parasite’s survival. By disrupting this process, piperaquine causes the accumulation of toxic heme, leading to the death of the parasite .

Comparison with Similar Compounds

Piperaquine is structurally similar to other antimalarial drugs such as chloroquine and amodiaquine. it has a longer half-life and is more effective in combination therapies. Unlike chloroquine, piperaquine is less likely to cause resistance when used in combination with artemisinin derivatives .

Similar Compounds

Piperaquine’s unique properties, such as its long half-life and effectiveness in combination therapies, make it a valuable drug in the fight against malaria .

Properties

IUPAC Name

2,3,3a,4-tetrahydrofuro[3,2-b]pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-6-3-5-4(7-6)1-2-9-5/h3-4H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZOEXZFNMLRTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=O)NC21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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